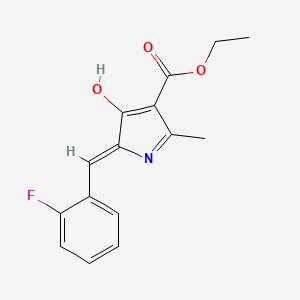

![molecular formula C21H16Cl2N4O2S B6104452 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B6104452.png)

5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine for their antibacterial properties . The structure suggests the presence of a phthalazine ring, which is a bicyclic compound consisting of two fused benzene and pyridazine rings .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. The dichlorophenyl group, phthalazinyl group, and benzenesulfonamide group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the amino groups and the sulfonamide group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be determined by the specific arrangement of atoms and functional groups in the molecule .Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,4-dichlorophenyl amides, have been shown to inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1a (dyrk1a) and protein kinase b (pkb, akt) signaling pathway .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets (like dyrk1a and pkb/akt) by binding to their active sites, thereby inhibiting their activity . This inhibition could lead to changes in cellular processes regulated by these kinases.

Biochemical Pathways

These pathways are involved in various cellular processes, including cell growth, proliferation, survival, and metabolism .

Pharmacokinetics

Similar compounds have been shown to have good stability profiles in acidic solutions . This suggests that the compound may have suitable bioavailability for therapeutic applications.

Result of Action

Similar compounds have shown potential inhibitory activity against cancer cells . This suggests that the compound may have potential antitumor effects.

Action Environment

Similar compounds have shown good stability in acidic solutions , suggesting that the compound may be stable under various physiological conditions.

Advantages and Limitations for Lab Experiments

Dichlorphenamide has several advantages for lab experiments. It is a highly specific inhibitor of carbonic anhydrase, which makes it useful for studying the role of this enzyme in various physiological processes. In addition, it has a long half-life, which allows for sustained inhibition of carbonic anhydrase. However, there are also some limitations to using Dichlorphenamide in lab experiments. It can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments. In addition, it can have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for research on Dichlorphenamide. One area of interest is the development of new derivatives of Dichlorphenamide that have improved solubility and selectivity for carbonic anhydrase. Another area of interest is the use of Dichlorphenamide in combination with other drugs for the treatment of glaucoma and other diseases. Finally, there is also interest in studying the role of carbonic anhydrase in other physiological processes, such as acid-base regulation and bone resorption.

Synthesis Methods

The synthesis of Dichlorphenamide involves the reaction of 3,4-dichloroaniline with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product is then reacted with 2-methylbenzenesulfonyl chloride to form Dichlorphenamide. The overall reaction can be represented as follows:

Scientific Research Applications

Dichlorphenamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of glaucoma, a condition that is characterized by increased intraocular pressure. In addition, it has also been used in the treatment of periodic paralysis, a rare genetic disorder that causes episodes of muscle weakness and paralysis.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, which can modulate the activity of the target molecules .

Cellular Effects

Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Subcellular Localization

It is unclear whether it has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

5-[4-(3,4-dichloroanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N4O2S/c1-12-6-7-13(10-19(12)30(24,28)29)20-15-4-2-3-5-16(15)21(27-26-20)25-14-8-9-17(22)18(23)11-14/h2-11H,1H3,(H,25,27)(H2,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNLLHVEXJDNNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B6104372.png)

![3,5-dimethoxy-N-({1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6104376.png)

![3-[2-(2,4-difluorophenyl)ethyl]-1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B6104386.png)

![7-(3-cyclopropylpropanoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6104402.png)

![3-[4-(4-chlorophenyl)-1H-imidazol-1-yl]propanoic acid hydrochloride](/img/structure/B6104434.png)

![propyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6104443.png)

![N-(4-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6104447.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B6104469.png)

![6-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}nicotinamide](/img/structure/B6104472.png)

![1-cyclopentyl-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6104486.png)

![1-(2-ethoxyphenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6104487.png)